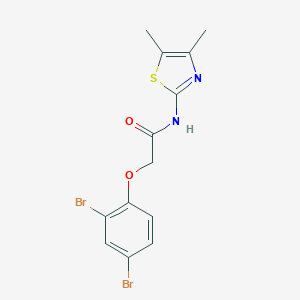

2-(2,4-dibromophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dibromophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DTTA and is used in various biochemical and physiological studies.

Mecanismo De Acción

DTTA acts as a thiol-reactive agent and forms covalent bonds with thiols present in biological samples. The reaction between DTTA and thiols results in the formation of a fluorescent compound that can be detected using various spectroscopic techniques. The mechanism of action of DTTA is based on the Michael addition reaction between the thiol group and the α,β-unsaturated carbonyl group present in DTTA.

Biochemical and Physiological Effects:

DTTA has been shown to have no significant toxic effects on cells and tissues. It has been used in various in vitro and in vivo studies to investigate the role of thiols in biological systems. DTTA has been used to study the redox regulation of proteins, the antioxidant capacity of cells, and the role of thiols in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DTTA has several advantages as a research tool. It is a highly specific and sensitive probe for the detection of thiols in biological samples. It has a high quantum yield and is stable under various experimental conditions. However, DTTA has some limitations as well. It can react with other nucleophiles present in the sample, leading to false positives. DTTA can also be affected by pH, temperature, and other experimental conditions, which can affect its reactivity and specificity.

Direcciones Futuras

There are several future directions for the use of DTTA in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. DTTA can be used as a tool for the identification of new targets for drug development. Another potential application is in the study of redox signaling and oxidative stress in biological systems. DTTA can be used to investigate the role of thiols in these processes. Additionally, DTTA can be used in the development of new diagnostic tools for the detection of thiols in biological samples.

Conclusion:

In conclusion, DTTA is a valuable tool for scientific research in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTTA has the potential to contribute significantly to the development of new drugs and diagnostic tools for the treatment and diagnosis of various diseases.

Métodos De Síntesis

The synthesis of DTTA involves the reaction of 2,4-dibromophenol with 4,5-dimethyl-2-thiocyanatoimidazole followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification using column chromatography. The purity of DTTA can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Aplicaciones Científicas De Investigación

DTTA has been widely used in scientific research for various purposes. It is commonly used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a crosslinking agent for the modification of proteins and peptides. DTTA has been used in the study of protein-protein interactions, enzyme kinetics, and drug discovery.

Propiedades

Fórmula molecular |

C13H12Br2N2O2S |

|---|---|

Peso molecular |

420.12 g/mol |

Nombre IUPAC |

2-(2,4-dibromophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H12Br2N2O2S/c1-7-8(2)20-13(16-7)17-12(18)6-19-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,16,17,18) |

Clave InChI |

IZWLGSBZTZDPKM-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Br)Br)C |

SMILES canónico |

CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Br)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B296989.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296992.png)

![N-butyl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296993.png)

![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B296995.png)

![N-(3-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296996.png)

![2-[(2-bromobenzyl)sulfanyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B296999.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-mesitylacetamide](/img/structure/B297000.png)

![N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B297001.png)

![2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide](/img/structure/B297002.png)

![N-[4-(acetylamino)phenyl]-2-[(2-bromobenzyl)sulfanyl]acetamide](/img/structure/B297004.png)

![N-{4-[(2-chloroanilino)sulfonyl]phenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B297005.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B297008.png)

![2,3-dichloro-4-methoxy-N-[4-(3-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B297009.png)